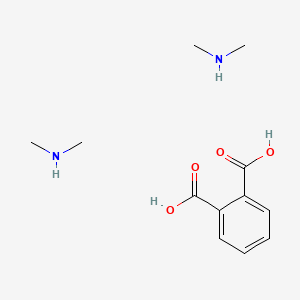

N-methylmethanamine;phthalic acid

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

403858-35-5 |

|---|---|

Fórmula molecular |

C12H20N2O4 |

Peso molecular |

256.30 g/mol |

Nombre IUPAC |

N-methylmethanamine;phthalic acid |

InChI |

InChI=1S/C8H6O4.2C2H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-2/h1-4H,(H,9,10)(H,11,12);2*3H,1-2H3 |

Clave InChI |

XHGGCHIYUHMZIL-UHFFFAOYSA-N |

SMILES canónico |

CNC.CNC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Synthesis and Formation Mechanisms of Dimethylammonium Phthalates

Methodologies for Salt Formation

The primary route to dimethylammonium phthalate (B1215562) is through the direct interaction of the acidic phthalic acid and the basic dimethylamine (B145610). This can be achieved through straightforward mixing or under more controlled conditions to influence crystal growth and purity.

The most fundamental method for the synthesis of dimethylammonium phthalate is the direct acid-base reaction between phthalic acid and dimethylamine. britannica.comlibretexts.orglumenlearning.com Phthalic acid, a dicarboxylic acid, can donate two protons, while dimethylamine, a secondary amine, acts as a Brønsted-Lowry base by accepting a proton with its lone pair of electrons on the nitrogen atom. libretexts.orgyoutube.comspectroscopyonline.com

The reaction proceeds via proton transfer from the carboxylic acid groups of phthalic acid to the nitrogen atom of dimethylamine, forming the dimethylammonium cation, [(CH₃)₂NH₂]⁺, and the phthalate anion, [C₆H₄(COO)₂]²⁻. libretexts.orgnih.gov This neutralization reaction is typically spontaneous and exothermic. The resulting salt is an ammonium (B1175870) carboxylate. researchgate.netlibretexts.org

In practice, the synthesis can be carried out by mixing solutions of the two reactants. For instance, adding an aqueous or alcoholic solution of dimethylamine to a solution of phthalic acid in a suitable solvent would lead to the precipitation of the dimethylammonium phthalate salt, provided the salt is insoluble in the chosen solvent system. The reaction of ammonia (B1221849) with phthalic acid to form diammonium phthalate has been described in a similar manner. nih.gov The reaction can be represented as:

C₆H₄(COOH)₂ + 2(CH₃)₂NH → [C₆H₄(COO)₂]²⁻[ (CH₃)₂NH₂⁺]₂

The formation of the salt is an equilibrium process. The position of the equilibrium is dependent on the relative acid and base strengths of the reactants and products. libretexts.orgstackexchange.com Given that phthalic acid is a moderately strong dicarboxylic acid and dimethylamine is a relatively strong organic base, the equilibrium lies far to the right, favoring salt formation.

Solvothermal synthesis is a technique that employs a solvent under elevated temperature and pressure in a sealed container, such as an autoclave. znaturforsch.comsigmaaldrich.cn This method is widely used in materials science and coordination chemistry to grow high-quality crystals and to synthesize materials that may not form under ambient conditions. znaturforsch.com For the synthesis of dimethylammonium phthalate, a solvothermal approach could offer several advantages, including the formation of well-defined crystalline structures and potentially new polymorphic forms.

While specific literature on the solvothermal synthesis of dimethylammonium phthalate is scarce, the principles can be extrapolated from the synthesis of other coordination polymers and organic salts. nih.govrsc.org In a typical solvothermal synthesis, phthalic acid and dimethylamine would be dissolved or suspended in a suitable solvent within a Teflon-lined autoclave. The choice of solvent is crucial as it can influence the solubility of the reactants and the structure of the final product. znaturforsch.com The autoclave is then heated to a specific temperature for a set duration, allowing the reaction and crystallization to occur under autogenous pressure. The slow cooling of the autoclave can promote the growth of larger, more ordered crystals.

This method allows for the exploration of a wider range of reaction conditions than traditional solution-based methods, potentially leading to novel materials with interesting properties. The use of mixed-solvent systems can also be employed to fine-tune the solubility and crystallization behavior. znaturforsch.com

Stoichiometric Control in Complex Formation and Its Implications

The stoichiometry of the reaction between phthalic acid and dimethylamine can have significant implications for the structure of the resulting salt. Phthalic acid is a diprotic acid, meaning it can donate two protons, and the reaction with dimethylamine can potentially yield different products depending on the molar ratio of the reactants.

If one equivalent of dimethylamine is reacted with one equivalent of phthalic acid, the expected product would be dimethylammonium hydrogen phthalate, where only one of the carboxylic acid groups is deprotonated:

C₆H₄(COOH)₂ + (CH₃)₂NH → [C₆H₄(COOH)(COO)⁻][(CH₃)₂NH₂⁺]

The hydrogen phthalate anion itself is known to form interesting hydrogen-bonding motifs, such as intramolecular hydrogen bonds. acs.org

When two or more equivalents of dimethylamine are used for every equivalent of phthalic acid, the formation of bis(dimethylammonium) phthalate is favored, where both carboxylic acid groups are deprotonated:

C₆H₄(COOH)₂ + 2(CH₃)₂NH → [C₆H₄(COO)₂]²⁻[ (CH₃)₂NH₂⁺]₂

Furthermore, studies on related systems, such as the salts of tertiary amines and fatty acids, have shown that non-stoichiometric crystalline products can also be formed, for example with a 1:2 or 1:3 amine-to-acid ratio. researchgate.net It is also possible to form three-component salts where the un-ionized acid is incorporated into the crystal lattice along with the ammonium cation and carboxylate anion. nih.gov This can be achieved by carefully controlling the reactant ratios, for instance, by using a 1:2 ratio of amine to acid to deprotonate only half of the acid molecules. nih.gov The precise control of stoichiometry is therefore a key parameter in the crystal engineering of aminium carboxylate salts. researchgate.netrsc.org

The table below summarizes the expected products based on the stoichiometry of the reactants.

| Molar Ratio (Phthalic Acid : Dimethylamine) | Expected Product |

| 1 : 1 | Dimethylammonium hydrogen phthalate |

| 1 : 2 | Bis(dimethylammonium) phthalate |

| 1 : >2 | Bis(dimethylammonium) phthalate |

This table presents the idealized products. In practice, mixtures may be obtained depending on the reaction conditions.

Investigation of Reaction Kinetics and Thermodynamic Parameters of Formation

The formation of dimethylammonium phthalate from phthalic acid and dimethylamine is an acid-base neutralization reaction, which is typically very fast. The rate of reaction is expected to be diffusion-controlled, meaning the reaction occurs as quickly as the reactant molecules can come into contact.

Computational studies on the reaction of amines with sulfuric acid at an air-particle interface have shown that the neutralization and formation of ammonium salts can occur within picoseconds at high acid concentrations. nih.gov While the reaction medium is different, it highlights the intrinsic speed of proton transfer in such systems.

The enthalpy change (ΔH) for the neutralization reaction is expected to be negative (exothermic), as the formation of the ionic bond in the salt is an energetically favorable process. Calorimetric studies of the mixing of carboxylic acids and amines have been used to measure the heat output of such reactions. dur.ac.uk

The entropy change (ΔS) for the reaction may be less straightforward. The combination of two molecules into a single salt unit might suggest a decrease in entropy. However, the dissolution of the reactants and the formation of solvated ions can lead to a more complex entropy change.

The equilibrium constant (K) for the reaction is related to the pKa values of the acid and the conjugate acid of the amine. stackexchange.com A larger difference in pKa values leads to a larger equilibrium constant and a more complete reaction.

| Parameter | Expected Value/Characteristic | Rationale |

| Reaction Rate | Very fast (diffusion-controlled) | Acid-base proton transfer is typically a low-activation-energy process. |

| Enthalpy of Formation (ΔH) | Negative (exothermic) | Formation of stable ionic bonds in the salt releases energy. |

| Gibbs Free Energy of Formation (ΔG) | Negative (spontaneous) | The reaction is a favorable acid-base neutralization. |

| Equilibrium Constant (K) | Large | Significant difference in pKa between phthalic acid and the dimethylammonium ion. |

This table provides a qualitative overview of the expected kinetic and thermodynamic parameters.

Characterization of Transient Intermediates During Complexation

The formation of the dimethylammonium phthalate salt from the free acid and amine is not an instantaneous event on a molecular timescale. It is preceded by the formation of transient intermediates. The initial interaction between phthalic acid and dimethylamine likely involves the formation of a hydrogen-bonded complex.

Spectroscopic techniques such as NMR and IR can be used to study these interactions. nih.govdur.ac.uk For example, in a non-polar solvent, one might observe changes in the chemical shifts of the acidic protons of the carboxylic acid and the amine protons upon mixing, indicative of hydrogen bond formation before complete proton transfer occurs. dur.ac.uk

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the structure and energetics of these transient species. dur.ac.ukmdpi.comnih.gov DFT calculations can model the potential energy surface of the reaction, identifying low-energy intermediates and transition states. For the reaction between a carboxylic acid and an amine, a hydrogen-bonded complex represents a minimum on the potential energy surface, preceding the transition state for proton transfer.

The nature of the solvent can play a critical role in the stability and lifetime of these intermediates. In polar, protic solvents, the proton transfer is likely to be very rapid, making the detection of a neutral hydrogen-bonded complex difficult. In non-polar solvents, the neutral complex may have a longer lifetime.

The process can be visualized as follows:

Diffusion of Reactants: Phthalic acid and dimethylamine molecules approach each other in solution.

Formation of a Hydrogen-Bonded Complex: A transient intermediate is formed where the carboxylic acid proton is hydrogen-bonded to the amine nitrogen.

Proton Transfer: The proton is fully transferred from the carboxylic acid to the amine, forming the ion pair of the dimethylammonium cation and the phthalate anion.

Crystal Lattice Formation: The individual ion pairs assemble into a stable crystal lattice.

The study of such transient intermediates is crucial for a complete understanding of the reaction mechanism and the factors that control the formation of the final solid-state structure.

In-depth Analysis of N-methylmethanamine;phthalic acid Uncovers Gaps in Current Scientific Literature

A thorough investigation into the chemical compound this compound, also known as dimethylammonium phthalate, reveals a significant absence of publicly available crystallographic data. Despite extensive searches of chemical databases and scientific literature, the specific molecular and supramolecular structure of this salt has not been detailed in published research. This lack of foundational data precludes a detailed analysis of its crystal engineering, intermolecular interactions, and proton transfer phenomena as requested.

The formation of a salt between N-methylmethanamine (dimethylamine), a secondary amine, and phthalic acid, a dicarboxylic acid, is an expected acid-base reaction. The resulting product would be dimethylammonium phthalate or dimethylammonium hydrogen phthalate, depending on the stoichiometry of the reaction. An analysis of such a compound would typically involve a detailed study of its three-dimensional structure at the atomic level, most commonly through single-crystal X-ray diffraction.

This type of analysis provides crucial insights into the solid-state properties of a compound. For instance, understanding the hydrogen bonding networks is fundamental to crystal engineering. In the case of dimethylammonium phthalate, one would anticipate the formation of strong hydrogen bonds between the ammonium protons (N-H) of the dimethylammonium cation and the carboxylate oxygen atoms of the phthalate anion. The geometry and repetition of these bonds would define the crystal's packing motif.

The conformation of the phthalate anion itself is a point of interest. The orientation of the two carboxylate groups relative to the benzene (B151609) ring can vary, and this conformation is influenced by the nature of the counter-ion and the packing forces within the crystal.

Finally, the phenomenon of proton transfer is a key aspect of the chemistry of amine-acid salts. In the crystalline state, the location of the acidic proton can be definitively assigned to either the amine (forming an ammonium cation) or one of the carboxyl groups. In solution, a dynamic equilibrium of proton transfer may exist. The pathways for both intramolecular (between the two carboxyl groups of the phthalate anion) and intermolecular (between the amine and the acid) proton transfer are important areas of study.

While general principles of crystal engineering and structural chemistry for related compounds, such as other amine-phthalate salts or different ammonium salts, are well-documented, a scientifically rigorous article on this compound cannot be constructed without specific experimental data on its crystal structure. The absence of such data in the public domain prevents a detailed discussion of the topics outlined and highlights a potential area for future research in the field of chemical crystallography.

Molecular and Supramolecular Structure of Dimethylammonium Phthalates

Proton Transfer Phenomena in Crystalline and Solution States

Degenerate Proton Tautomerism in Hydrogen-Bonded Systems

In hydrogen-bonded systems, particularly those involving molecules with multiple proton donor and acceptor sites like the phthalate (B1215562) ion, the phenomenon of proton tautomerism can occur. This involves the transfer of a proton between two or more energetically equivalent (or nearly equivalent) positions. When the proton transfer results in a species that is chemically identical to the original, it is termed degenerate proton tautomerism. researchgate.net This process is fundamental in various chemical and biological systems, including proton conduction in materials. researchgate.net

In the context of amine-phthalate salts, hydrogen bonds form between the ammonium (B1175870) cation (N⁺-H) and the carboxylate groups (COO⁻) of the phthalate anion. For hydrogen phthalate salts, where one carboxylic acid group is deprotonated, the remaining carboxylic acid proton can engage in strong hydrogen bonding. These hydrogen phthalate ions can form infinite chains through intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net

Crystallographic Characterization Techniques

The definitive determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through X-ray diffraction techniques. For molecular salts like dimethylammonium phthalate, both single crystal and powder X-ray diffraction are indispensable tools, providing complementary information about the material's structure and bulk properties.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for elucidating the precise three-dimensional structure of a molecule, including its connectivity, bond lengths, bond angles, and stereochemistry. researchmap.jp To perform SC-XRD, a single crystal of suitable size and quality is required. researchgate.net This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern—a collection of spots of varying intensity—is measured as the crystal is rotated. researchmap.jp

The positions and intensities of these diffracted beams are used to calculate an electron density map of the repeating unit in the crystal (the unit cell). From this map, the positions of individual atoms can be determined, leading to a complete structural model. For organic salts, SC-XRD can unambiguously distinguish between a co-crystal (where both components are neutral) and a salt (where proton transfer has occurred) by locating the position of the acidic proton. researchmap.jp

In the case of the analogous diethylammonium (B1227033) hydrogen phthalate, SC-XRD analysis revealed that proton transfer from one of phthalic acid's carboxylic groups to the diethylamine (B46881) nitrogen atom had indeed occurred. nih.gov The analysis also precisely determined the complex hydrogen-bonding network, identifying that the hydrogen phthalate anions are connected into infinite chains. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for Diethylammonium Hydrogen Phthalate Data extracted from a study on phthalic acid salts. nih.gov

| Parameter | Value |

| Chemical Formula | (C₂H₅)₂NH₂⁺ · C₈H₅O₄⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.579 (1) |

| b (Å) | 8.874 (1) |

| c (Å) | 10.461 (1) |

| α (°) | 81.33 (1) |

| β (°) | 73.18 (1) |

| γ (°) | 80.82 (1) |

| Volume (ų) | 658.5 (1) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SC-XRD provides the detailed structure from a single crystal, powder X-ray diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. acs.org This technique is crucial for phase identification, assessing sample purity, and ensuring that the structure determined from a single crystal is representative of the entire batch. acs.orgresearchgate.net

In a PXRD experiment, a sample comprising many randomly oriented microcrystals is exposed to an X-ray beam. Instead of discrete spots, the diffraction from the multitude of crystallites produces a characteristic pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). researchgate.net

This experimental pattern can be compared to a pattern calculated from SC-XRD data. A match between the experimental and calculated patterns confirms the phase purity of the bulk material. wikipedia.org Any discrepancies, such as additional peaks, would indicate the presence of impurities or other crystalline phases. acs.org PXRD is also sensitive to changes in the crystal structure, making it a valuable tool for studying solid-state transformations and polymorphism. researchgate.net For newly synthesized organic salts, PXRD serves as a primary method to confirm that a new single-phase material has been formed. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Interaction Modes

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the intermolecular forces, such as hydrogen bonding, that define the structure of dimethylammonium phthalate. The formation of the salt from phthalic acid and dimethylamine (B145610) results in distinct and predictable changes in the vibrational spectra.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the changes in dipole moment during molecular vibrations, making it an excellent method for identifying the key functional groups and hydrogen bonding interactions within dimethylammonium phthalate. The proton transfer from the carboxylic acid groups of phthalic acid to the nitrogen atom of dimethylamine creates the dimethylammonium cation ((CH₃)₂NH₂⁺) and the phthalate anion (C₈H₄O₄²⁻), leading to characteristic signatures in the FT-IR spectrum.

Key diagnostic regions in the FT-IR spectrum include:

N-H Stretching Region: The formation of the dimethylammonium cation introduces N-H stretching vibrations (νN-H), which typically appear as a broad band in the 3200-2800 cm⁻¹ range. This broadness is a hallmark of strong hydrogen bonding between the N-H protons of the cation and the carboxylate oxygen atoms of the anion.

C-H Stretching Region: Aliphatic C-H stretching vibrations from the methyl groups of the cation are observed around 2950-2850 cm⁻¹. Aromatic C-H stretches from the phthalate ring are typically found just above 3000 cm⁻¹.

Carbonyl Stretching Region: The deprotonation of the carboxylic acid groups results in the disappearance of the characteristic broad O-H stretch of the acid dimer (typically centered around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹). In its place, the spectrum shows strong absorption bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching of the carboxylate groups. These typically appear near 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The positions of these bands are sensitive to the strength of the ionic and hydrogen bonding interactions.

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the ortho-substituted aromatic ring of the phthalate anion are present in the 1620-1580 cm⁻¹ region. hpst.cz An absorption band near 740 cm⁻¹ is also characteristic of the ortho-substituted aromatic group. hpst.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| N-H Stretch (broad) | (CH₃)₂NH₂⁺ | 3200 - 2800 | Indicates N-H---O hydrogen bonding. |

| Aromatic C-H Stretch | Phthalate Anion | 3100 - 3000 | Confirms aromatic ring presence. |

| Asymmetric COO⁻ Stretch | Phthalate Anion | 1610 - 1550 | Confirms carboxylate formation. |

| Symmetric COO⁻ Stretch | Phthalate Anion | 1420 - 1300 | Confirms carboxylate formation. |

| Aromatic C=C Stretch | Phthalate Anion | 1620 - 1580 | Characteristic of the benzene (B151609) ring. hpst.cz |

| Ortho-substitution Bend | Phthalate Anion | ~740 | Characteristic of 1,2-disubstituted benzene. hpst.cz |

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to FT-IR. It is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

For dimethylammonium phthalate, Raman spectroscopy can provide valuable information on:

Skeletal Vibrations: The vibrations of the carbon skeleton of the phthalate aromatic ring are often strong in the Raman spectrum, appearing in the fingerprint region below 1600 cm⁻¹. Common peaks for phthalates are observed around 1726, 1600, 1580, 1450, 1284, 1160, 1120, 1040, and 650 cm⁻¹. nih.gov

Symmetric Carboxylate Stretch: The symmetric stretch of the COO⁻ group is typically a strong and sharp band in the Raman spectrum, providing clear evidence of salt formation.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|---|

| Aromatic Ring Breathing | Phthalate Anion | ~1040 | Strong, characteristic ring vibration. nih.gov |

| Symmetric COO⁻ Stretch | Phthalate Anion | 1420 - 1350 | Often a strong band, confirming salt structure. |

| Aromatic C=C Stretch | Phthalate Anion | 1600, 1580 | Confirms aromatic ring structure. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is the preeminent method for determining the detailed molecular structure of organic compounds in solution. For dimethylammonium phthalate, ¹H and ¹³C NMR provide unambiguous evidence of the ionic structure and the chemical environment of each atom.

The protonation of dimethylamine by phthalic acid causes significant changes in the chemical shifts of the nuclei near the reaction centers.

¹H NMR Spectroscopy:

Ammonium and Methyl Protons: The two equivalent methyl groups of the dimethylammonium cation give rise to a single, sharp peak. The N-H protons also produce a signal, which may be broadened due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with the solvent. The chemical environment of the aromatic protons in potassium hydrogen phthalate gives rise to two multiplets in the range of 7.0 ppm to 8.3 ppm. bipm.org

Phthalate Protons: The aromatic protons of the phthalate anion form a symmetric AA'BB' spin system, resulting in two multiplets in the aromatic region of the spectrum, typically between δ 7.5 and 8.0 ppm. The integration of the methyl proton signal to the aromatic proton signals would confirm the 2:1 stoichiometry of the dimethylammonium cations to the phthalate anion.

¹³C NMR Spectroscopy:

Methyl Carbons: The two magnetically equivalent methyl carbons of the dimethylammonium cation will show a single resonance. For dimethylamine itself, this peak appears around 37 ppm. docbrown.info

Phthalate Carbons: The phthalate anion has four distinct carbon signals: one for the carboxylate carbons (COO⁻), one for the quaternary aromatic carbons to which the carboxylates are attached, and two for the protonated aromatic carbons. Carboxylate carbons are typically found in the δ 170-175 ppm region. rasayanjournal.co.in The aromatic carbons resonate in the δ 125-140 ppm range. rasayanjournal.co.in The symmetry of the phthalate anion results in only four signals for the eight carbons of the benzene ring and carboxylate groups.

| Nucleus | Assignment | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Phthalate) | 7.5 - 8.0 |

| ¹H | -N(H )₂- | Variable, often broad |

| ¹H | -N(CH ₃)₂- | ~2.7 - 3.0 |

| ¹³C | -C OO⁻ | 170 - 175 |

| ¹³C | Aromatic (quaternary) | 135 - 140 |

| ¹³C | Aromatic (protonated) | 128 - 132 |

| ¹³C | -N(C H₃)₂- | ~37 - 40 |

The substitution of a proton with a deuterium (B1214612) atom (D) can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as a secondary isotope effect (ⁿΔX(D) = δX(H) − δX(D)). nih.gov This phenomenon is a sensitive probe of hydrogen bonding and can be used to study the position and dynamics of the proton transferred between the phthalate and dimethylammonium ions. nih.gov

In the context of dimethylammonium phthalate, deuterating the N-H protons would allow for the study of:

Hydrogen Bond Strength: The magnitude of the two-bond isotope effect on the ¹³C chemical shifts of the carboxylate carbons (²ΔC(D)) and the one-bond isotope effect on the ¹⁵N chemical shift (¹ΔN(D)) are correlated with the strength of the N-H---O hydrogen bond. nih.govscispace.com Stronger hydrogen bonds generally lead to larger isotope effects.

Proton Localization: Isotope effects can help determine whether the proton is localized on the nitrogen atom (forming a distinct ion pair) or if it exists in a state of dynamic exchange or is part of a low-barrier hydrogen bond. In systems with strong hydrogen bonds, the replacement of H with D can alter the equilibrium of proton tautomers, leading to observable changes in averaged chemical shifts. fu-berlin.denih.gov

The study of H/D isotope effects provides a detailed picture of the hydrogen bond potential energy surface, offering insights beyond a simple static structural model. fu-berlin.de

Electronic Spectroscopy for Optical Properties and Charge Transfer

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. For dimethylammonium phthalate, the primary chromophore is the phthalate anion.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the aromatic system of the phthalate ring. Phthalate derivatives typically exhibit strong absorption bands in the UV region, with absorption maxima often found between 225 nm and 280 nm. analis.com.myresearchgate.net For instance, sodium acid phthalate shows a lower cut-off region at 280 nm, which is attributed to π → π* transitions. researchgate.net The formation of the salt with dimethylammonium is not expected to significantly alter the position of these transitions, as they are localized on the phthalate anion.

While less common, the possibility of weak charge-transfer (CT) transitions between the electron-rich phthalate anion (donor) and the dimethylammonium cation (acceptor) could exist. Such transitions, if present, would likely appear as broad, low-intensity bands at longer wavelengths than the main π → π* transitions.

An in-depth analysis of the chemical compound formed by the reaction of N-methylmethanamine and phthalic acid, resulting in dimethylammonium phthalate, requires a detailed examination of its spectroscopic and mass spectrometric properties. The following sections provide a focused investigation into the characterization of this and closely related phthalate compounds, adhering strictly to the specified analytical techniques.

Computational and Theoretical Investigations of N Methylmethanamine Phthalates

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phthalate (B1215562) molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For instance, various quantum chemical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3), have been used to predict the existence and structural parameters of complex molecules. nih.gov

A key aspect of electronic structure analysis is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.tr For related phthalates, the HOMO-LUMO energy gap has been calculated using DFT to understand their electronic behavior. tandfonline.com

Furthermore, quantum calculations are used to interpret experimental spectroscopic data. By comparing computationally predicted absorption spectra with those obtained experimentally, researchers can identify transient radical intermediates formed during chemical reactions. nih.gov This synergy between theory and experiment was crucial in studies of Dimethyl Phthalate (DMP) degradation, where computational results helped confirm the identity of transient species with absorption maxima around 260 nm. nih.gov Energetic data, such as gas-phase ion energetics, provide additional thermodynamic information essential for understanding the molecule's behavior. nist.gov

Density Functional Theory (DFT) Studies of Molecular Geometry and Interaction Energies

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. It is widely used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For DMP, atmospheric degradation studies have employed DFT methods like MPWB1K/6-31+G(d,p) to analyze the geometry of reactants, transition states, and products. nih.gov

Beyond geometry, DFT is crucial for calculating interaction energies. These calculations can be broken down into components like van der Waals forces and electrostatic interactions, which govern how a molecule interacts with its environment. mdpi.com A significant application is the calculation of proton affinity (PA) and gas-phase basicity (GB), which are vital for understanding reactions involving proton transfer. DFT calculations have shown that the proton affinity of DMP is significantly higher than that of water, indicating that proton transfer from the hydronium ion (H₃O⁺) is a thermodynamically favorable process. coventry.ac.uk This is a critical first step in many acid-catalyzed reactions and mass spectrometry techniques.

Table 1: Calculated Proton Affinity (PA) and Gas-Phase Basicity (GB) for Dimethyl Phthalate (DMP)

| Compound | Parameter | Calculated Value (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Proton Affinity (PA) | 940 | coventry.ac.uk |

| Gas-Phase Basicity (GB) | 903 | coventry.ac.uk | |

| Water (H₂O) for comparison | Proton Affinity (PA) | 691 | coventry.ac.uk |

| Gas-Phase Basicity (GB) | 653 | coventry.ac.uk |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Forces

While quantum mechanics describes the electronic state of a molecule, Molecular Dynamics (MD) simulations model its physical movements and interactions over time. nih.gov MD applies the principles of classical mechanics to simulate the motion of atoms and molecules, providing a detailed view of their dynamic behavior. nih.gov These simulations are invaluable for understanding processes like adsorption, solvation, and conformational changes.

For example, MD simulations have been used to study the adsorption of phthalate esters, including DMP, onto smectite clay surfaces. acs.org These simulations revealed that the phthalate molecules preferentially adopt a flat orientation on the clay surface, maximizing their interaction. The simulations also allowed for the decomposition of the total potential energy into its constituent parts, showing that phthalate-clay and phthalate-water interactions were dominant. acs.org

Higher-level Ab Initio Molecular Dynamics (AIMD) simulations, where forces are calculated "on-the-fly" using quantum mechanics, offer greater accuracy for studying chemical reactions and bond-breaking events. nih.govnih.gov However, due to their high computational cost, they are typically limited to shorter timescales (picoseconds) and smaller systems. nih.gov

Table 2: Summary of MD Simulation Findings for Phthalate Adsorption

| System | Simulation Method | Key Findings | Reference |

|---|---|---|---|

| DMP on Smectite Clay | Classical MD | Strong adsorption observed; molecules adopt a flat orientation. | acs.org |

| DMP on Smectite Clay | Classical MD | Predicted partition coefficients (Kd) are consistent with experimental data. | acs.org |

| DMP on Smectite Clay | Classical MD | Interaction energy is dominated by van der Waals and Coulombic forces with the clay surface and water. | acs.org |

| Phosphocholine on Calcium Oxalate | Ab Initio MD (AIMD) | Simulation over picoseconds shows favorable adsorption and rearrangement on the crystal surface. | nih.gov |

Modeling of Proton Transfer Dynamics and Potential Energy Surfaces

Proton transfer is a fundamental chemical process. Modeling its dynamics requires an accurate representation of the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. Quantum chemical methods are used to calculate points on this surface, which can then be used to model the reaction pathway. nih.gov

Studies on model systems have explored different mechanisms, such as concerted (simultaneous) versus stepwise proton transfer, and have identified reaction pathways that can be barrierless in the excited state. nih.gov For more complex systems, a full quantum mechanical treatment of the dynamics is often too computationally expensive. A powerful modern approach involves using high-level quantum calculations, such as CCSD(T) or MP2, to generate data that trains a machine-learned (ML) potential. nih.govresearchgate.net This ML potential can then be used in extensive MD simulations to study the dynamics of the proton transfer reaction over much longer timescales (nanoseconds or more), capturing the influence of the surrounding environment. researchgate.net

For DMP, the facile nature of its protonation, as confirmed by DFT calculations, makes the study of subsequent dynamics highly relevant. coventry.ac.uk The construction of accurate potential energy surfaces would be the key to simulating the kinetics and mechanisms of its acid-catalyzed reactions.

In Silico Screening and Prediction of Adsorption and Binding Behavior

In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. nih.gov This method is widely used in toxicology and drug discovery to identify potential interactions and assess binding affinity.

Numerous studies have used molecular docking to investigate the binding of phthalates, including DMP, to biologically relevant targets. These studies have shown that DMP can interact with various receptors and enzymes. For instance, docking studies revealed that DMP can bind to the active site of the human glucocorticoid receptor (hGR) and enzymes within the glucocorticoid biosynthesis pathway. tandfonline.comnih.gov Another study investigated the interaction of DMP with DNA, finding that it tends to bind in the minor groove of A-T rich regions, primarily through hydrogen bonding and van der Waals forces. nih.gov The results of these studies are often reported as a docking score or binding energy, which estimates the strength of the interaction.

Table 3: Summary of Molecular Docking Studies for Dimethyl Phthalate (DMP)

| Biological Target | Key Finding | Primary Forces Involved | Reference |

|---|---|---|---|

| Herring Sperm DNA | Binds to A-T rich regions of the minor groove. | Hydrogen Bonding, van der Waals Forces | nih.gov |

| Corticosteroid-Binding Globulin (CBG) | Interacts with multiple amino acid residues in the binding pocket, overlapping with the native ligand. | Not specified for DMP | nih.gov |

| Enzymes of Glucocorticoid Biosynthesis (e.g., CYP21A1) | Shows potential to inhibit key enzymes in steroid synthesis. | H-bonding, Hydrophobic, Polar, van der Waals | nih.gov |

| Human Glucocorticoid Receptor (hGR) | Binds to the active site, potentially leading to receptor activation. | Not specified for DMP | tandfonline.com |

Theoretical Elucidation of Reaction Mechanisms and Degradation Pathways

Theoretical calculations are indispensable for elucidating the complex reaction mechanisms of phthalate degradation in the environment. By modeling potential reaction pathways, computational chemistry can identify key intermediates, transition states, and final products, providing a level of detail that complements experimental observations.

The degradation of DMP initiated by the hydroxyl radical (•OH), a key oxidant in both the atmosphere and in aqueous advanced oxidation processes, has been extensively studied. nih.govnih.gov Theoretical studies have identified three primary initial reaction mechanisms:

Hydrogen Atom Transfer (HAT): The •OH radical abstracts a hydrogen atom from one of the methyl groups. nih.govnih.gov

Radical Adduct Formation (RAF): The •OH radical adds to the aromatic ring. nih.govnih.gov

Single Electron Transfer (SET): An electron is transferred from the DMP molecule to the •OH radical. nih.gov

Computational results indicate that in both atmospheric and aqueous phases, the HAT and RAF pathways are dominant. nih.govnih.gov In the atmosphere, HAT reactions are predicted to be the most prevalent, leading to an estimated atmospheric half-life for DMP of about 6.8 days. nih.gov In aqueous solutions, both HAT and RAF mechanisms contribute significantly to the degradation process, forming intermediates like monomethyl phthalates and monohydroxylated dimethyl phthalates. nih.gov Furthermore, studies have shown that the degradation pathway can be altered by changing the reaction system, such as using different electron acceptors in photocatalysis, which leads to different primary intermediate products. nih.gov

Table 4: Theoretical Degradation Pathways for Dimethyl Phthalate (DMP)

| Environment | Initiating Species | Dominant Mechanism(s) | Key Intermediates/Products | Reference |

|---|---|---|---|---|

| Atmosphere | Hydroxyl Radical (•OH) | Hydrogen Atom Transfer (HAT) | Intermediates from H-abstraction from methyl group. | nih.gov |

| Aqueous Solution | Hydroxyl Radical (•OH) | HAT & Radical Adduct Formation (RAF) | Monomethyl phthalates, Monohydroxylated dimethyl phthalates. | nih.gov |

| Photocatalysis (TiO₂-UV-O₂) | Hydroxyl Radical (•OH) | Ring Attack (RAF) | Dimethyl 3-hydroxyphthalate, Dimethyl 2-hydroxyphthalate. | nih.gov |

| Photocatalysis (TiO₂-UV-Fe(VI)) | Suspected Iron-oxo species | Side-chain Attack (HAT) | Phthalic acid. | nih.gov |

Interactions and Reactivity of Dimethylammonium Phthalates in Advanced Systems

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The components of dimethylammonium phthalate (B1215562) are integral to the design and modification of MOFs and coordination polymers. Phthalate can be used as a ligand to build the framework, while the dimethylammonium cation can be incorporated as a guest molecule, and dimethylamino groups can be used to functionalize organic linkers.

Adsorption Mechanisms of Phthalate Species by MOFs

Metal-organic frameworks are highly porous materials recognized for their exceptional capacity to adsorb various molecules, including pollutants like phthalates. The adsorption of phthalate species onto MOFs is governed by a combination of interaction mechanisms. Studies on various MOFs have revealed that chemisorption is often a primary mechanism, indicating a spontaneous and exothermic process. researchgate.netnih.gov

Key interactions contributing to the adsorption of phthalates include:

Electrostatic Interactions : The charged or polar surfaces of MOFs can interact strongly with the carboxylate groups of the phthalate anion. For instance, positively charged MOFs exhibit strong electrostatic attraction to negatively charged pollutants. mdpi.com

π-π Interactions : The aromatic ring of the phthalate molecule can engage in π-π stacking with aromatic organic linkers within the MOF structure.

Hydrogen Bonding : Functional groups on the MOF linkers can form hydrogen bonds with the phthalate species.

The efficiency of phthalate removal can be exceptionally high. For example, a zirconium-based MOF, UiO-66-F4, demonstrated a maximum adsorption capacity for di-n-butyl phthalate (DnBP) of 530.42 mg·g⁻¹. nih.gov Another study using a ZIF-8 coated support showed significant enrichment factors for various phthalate esters, which was attributed to the increased adsorption affinity between the phthalates and the MOF-coated surface. rsc.org

Table 1: Adsorption of Phthalate Species by Various MOFs

| MOF Type | Phthalate Species | Adsorption Capacity | Primary Interaction Mechanisms |

|---|---|---|---|

| UiO-66-F4 | Di-n-butyl phthalate (DnBP) | 530.42 mg·g⁻¹ | Chemisorption, Weak Interactions |

| Fe₃O₄@MOF@MIP-160 | Di-butyl phthalate (DBP) | 260 mg·g⁻¹ | Recognition and Adsorption |

| Cr-MOF | Polystyrene Nanoplastics (PSNPs) | 800 mg/g | Electrostatic, Acid-Base, π-π Interactions |

Functionalization of MOF Linkers with Dimethylamino Groups

The targeted modification of MOF organic linkers with specific functional groups is a powerful strategy for tuning their properties. researchgate.netnih.gov Introducing dimethylamino (-NMe₂) groups onto the linker molecules can significantly alter the MOF's adsorption behavior and chemical environment. nih.gov

Incorporation of Dimethylammonium Cations into MOF Architectures

Dimethylammonium cations ([Me₂NH₂]⁺) are frequently incorporated into the pores of anionic MOF structures. frontiersin.org This often occurs when dimethylformamide (DMF) is used as a solvent during synthesis. Under certain conditions, DMF can degrade, forming dimethylammonium cations that then act as templates and charge-balancing agents for the formation of an anionic framework. frontiersin.org

A notable example is the MOF known as JUMP-1, which has the formula [(Me₂NH₂)₂[Co₃(ntb)₂(bdc)]]n. In this structure, two dimethylammonium cations are located within the pores for each repeating unit, balancing the negative charge of the cobalt-based anionic framework. frontiersin.org The presence of these organic cations within the pores has a significant impact on the MOF's electrochemical properties. Research has shown that replacing the dimethylammonium cations with alkali metal ions like Li⁺ or Na⁺ can lead to a significant improvement in the specific capacity and stability when these materials are used as electrodes in batteries. frontiersin.orgresearchgate.net This highlights that the dimethylammonium cation, while crucial for templating the initial structure, can be exchanged to fine-tune the material's performance for specific applications. researchgate.net Similarly, the substitution of larger organic cations like dimethylammonium in hybrid perovskites has been shown to slow light-induced degradation, enhancing material stability. nsf.gov

Contributions to Intermolecular Interactions in Polymer and Material Science

The ionic nature of dimethylammonium phthalate allows it to play a significant role in modulating the physical properties of polymers and other materials. The electrostatic interactions introduced by the salt can influence polymer matrix characteristics and stabilize amorphous systems.

Modulation of Intermolecular Interactions in Polymeric Matrices

In polymer science, controlling intermolecular forces is key to designing materials with desired properties. The introduction of ionic species, such as dimethylammonium phthalate, into a polymeric matrix can modulate the electrostatic environment. nih.govnih.gov Polyelectrolytes, which are polymers with charged repeating units, are known to form complexes through strong electrostatic interactions. mdpi.comnih.govresearchgate.net A low-molecular-weight salt like dimethylammonium phthalate can create similar, albeit more localized, ionic interactions within a non-ionic polymer matrix.

These electrostatic interactions can:

Influence Polymer Chain Conformation : Attractive or repulsive forces between the ions and polymer chains can alter the packing and entanglement of the polymer network.

Enhance Physical Stability : Strong ionic bonds can act as physical cross-links, increasing the rigidity and thermal stability of the material. researchgate.net

Control Dynamics : The mobility of lipids in layers coupled to polyelectrolyte multilayers has been shown to be completely dominated by electrostatic interactions with the polymer cushion, demonstrating the powerful influence of such forces. uni-muenster.de

Studies on supramolecular hydrogels have systematically shown that electrostatic interactions are critical design parameters. The release of charged cargo molecules is heavily regulated by the charge of the hydrogel network; when the cargo and network have complementary charges, the cargo is highly retained. rsc.org This principle illustrates how dimethylammonium phthalate could be retained within or used to retain other molecules in a charged polymer system.

Stabilization Mechanisms in Amorphous Solid Dispersions via Ionic Interactions

Amorphous solid dispersions (ASDs) are a critical formulation strategy for improving the solubility of poorly water-soluble drugs. nih.gov In an ASD, a drug is molecularly dispersed within a polymer matrix in an amorphous state. nih.gov A primary challenge with ASDs is their inherent physical instability, as the amorphous drug has a thermodynamic tendency to crystallize over time. youtube.com

The stability of an ASD is highly dependent on the intermolecular interactions between the drug and the polymer carrier. nih.govyoutube.com Strong interactions inhibit drug mobility and prevent nucleation and crystal growth. When the drug is an acid (like phthalic acid) and it is combined with a basic compound (like dimethylamine), they can form a salt. The resulting ionic interaction is a powerful stabilization mechanism.

Key stabilization mechanisms in ASDs include:

Ionic Interactions : The formation of a salt, such as dimethylammonium phthalate, introduces strong, non-directional ionic bonds between the cation and anion. Dispersing this salt in a polymer can create a thermodynamically stable or kinetically trapped system. youtube.com

Hydrogen Bonding : In addition to ionic bonds, strong hydrogen bonds can form between the drug and the polymer, further stabilizing the amorphous phase. nih.gov

Anti-plasticizing Effect : The strong interactions can reduce the free volume and molecular mobility within the polymer, leading to an increase in the glass transition temperature (Tg) and enhanced physical stability. nih.govresearchgate.net

The formation of a salt from acidic and basic components is a recognized strategy to create stable "co-amorphous" systems, where two small molecules stabilize each other in the amorphous state. youtube.com The strong interaction between the dimethylammonium cation and the phthalate anion would serve as a robust anchor, preventing the molecular arrangements necessary for crystallization and ensuring the long-term stability of the amorphous dispersion.

Degradation and Environmental Transformation Mechanisms

The environmental fate of dimethylammonium phthalate is intrinsically linked to the transformation of its constituent parts: the dimethylammonium cation and the phthalate anion. The degradation of phthalate species, in particular, has been a subject of extensive research due to their prevalence as environmental contaminants.

Hydroxyl Radical Mediated Degradation Pathways of Phthalate Species

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a crucial role in the abiotic degradation of organic pollutants in various environmental compartments, including water and the atmosphere. nih.govnih.gov The oxidation of phthalates by hydroxyl radicals is a significant transformation pathway. pnas.orgsigmaaldrich.com Studies on various phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP), show that gas-phase hydroxyl radicals can effectively oxidize them on surfaces, leading to a variety of degradation products. pnas.org

The primary mechanisms of hydroxyl radical attack on phthalate species include:

Addition to the Aromatic Ring: The •OH radical can add to the benzene (B151609) ring of the phthalate molecule, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including ring-opening, leading to the formation of smaller, more oxidized compounds. capes.gov.br

Hydrogen Abstraction: Hydroxyl radicals can abstract hydrogen atoms from the alkyl side chains of phthalate esters. In the case of dimethyl phthalate, this would occur at the methyl groups. For the phthalic acid anion itself, this pathway is less significant than direct ring addition.

Ipso-Substitution: The attack of the hydroxyl radical can occur at a carbon atom on the aromatic ring that is already substituted (e.g., by a carboxyl group). This can lead to the elimination of the substituent and the formation of hydroxylated intermediates. capes.gov.br

These reactions initiate a cascade of oxidative processes, ultimately leading to the breakdown of the phthalate structure into compounds like benzoic acid, and eventually mineralization to carbon dioxide and water under ideal conditions. mdpi.com The rate of degradation is dependent on factors such as the concentration of hydroxyl radicals and environmental conditions. nih.gov The reaction between hydroxyl radicals and p-hydroxyphenylacetic acid, for example, has a determined rate constant, highlighting the rapid nature of these oxidation processes. nih.gov

Table 1: Key Processes in Hydroxyl Radical-Mediated Phthalate Degradation

| Reaction Type | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| OH Addition to Ring | The hydroxyl radical adds to the unsaturated benzene ring, breaking aromaticity. | Hydroxycyclohexadienyl radical | capes.gov.br |

| H-Abstraction | A hydrogen atom is removed from an alkyl side chain (more relevant for phthalate esters). | Alkyl radical species | pnas.org |

| Ipso-Substitution | Attack on a substituted carbon of the aromatic ring, leading to substituent elimination. | Hydroxylated aromatics, 2,4-dichlorophenol (B122985) (from 2,4-D) | capes.gov.br |

| Ring Cleavage | Subsequent reactions following initial attack lead to the opening of the aromatic ring. | Smaller aliphatic acids | mdpi.com |

| Mineralization | Complete degradation of the organic molecule into inorganic substances. | CO₂, H₂O | mdpi.com |

Microbial and Biochemical Transformation Mechanisms of Related Phthalates

Microbial degradation is a primary route for the elimination of phthalates from the environment. nih.gov A wide variety of aerobic and anaerobic microorganisms, including bacteria and fungi, can utilize phthalate esters and phthalic acid as sources of carbon and energy. d-nb.infonih.gov The degradation process typically begins with the hydrolysis of phthalate esters (PAEs) into phthalic acid and the corresponding alcohol. frontiersin.org For dimethylammonium phthalate, the phthalic acid anion is readily available for microbial uptake.

Aerobic Degradation: Under aerobic conditions, the degradation of phthalic acid is well-documented. researchgate.net

Initial Oxidation: The process is initiated by dioxygenase enzymes, such as phthalate 3,4-dioxygenase or 4,5-dioxygenase. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govresearchgate.net

Dehydrogenation & Decarboxylation: The cis-dihydrodiol is then aromatized by a dehydrogenase, followed by decarboxylation to yield protocatechuate (3,4-dihydroxybenzoate). d-nb.inforesearchgate.net Protocatechuate is a central intermediate in the aerobic degradation of many aromatic compounds. d-nb.info

Ring Cleavage: The aromatic ring of protocatechuate is subsequently cleaved by other dioxygenases, leading to aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation strategy is fundamentally different. nih.govresearchgate.net

Activation: Phthalic acid is activated to its thioester derivative, phthaloyl-CoA. This can be accomplished by a CoA ligase or a CoA transferase. researchgate.netbohrium.com

Decarboxylation: The key step is the decarboxylation of phthaloyl-CoA to benzoyl-CoA, catalyzed by phthaloyl-CoA decarboxylase. nih.govbohrium.com Benzoyl-CoA is a central intermediate in the anaerobic degradation of most aromatic compounds.

Further Metabolism: Benzoyl-CoA is then further reduced and its ring is cleaved, eventually being metabolized completely.

Some microorganisms, such as certain Thauera, Xanthobacter, and Agrobacterium species, have been identified to transform dimethyl phthalate isomers into their corresponding monomethyl esters and phthalic acid under sulfate-reducing conditions, although complete mineralization may not occur over short periods. nih.gov This indicates that while the initial steps of degradation are common, the complete breakdown can be a rate-limiting process in anoxic environments. d-nb.infonih.gov

Table 2: Comparison of Aerobic and Anaerobic Phthalate Degradation Pathways

| Feature | Aerobic Pathway | Anaerobic Pathway | Reference |

|---|---|---|---|

| Initial Reactant | Phthalic Acid | Phthalic Acid | d-nb.infobohrium.com |

| Key Initial Enzyme | Phthalate Dioxygenase | CoA Ligase / CoA Transferase | nih.govnih.gov |

| Activation Strategy | Hydroxylation of the ring | Thioesterification (formation of Phthaloyl-CoA) | researchgate.netresearchgate.net |

| Key Intermediate | Protocatechuate | Benzoyl-CoA | nih.govd-nb.info |

| Final Products | CO₂, H₂O, Biomass | CO₂, CH₄, H₂O, Biomass | frontiersin.org |

Catalytic Roles and Intermediate Formation in Chemical Synthesis

While studied for its environmental impact, the compound N-methylmethanamine;phthalic acid, or dimethylammonium phthalate, also possesses properties that make it relevant in chemical synthesis, both as a potential catalyst and as a direct intermediate.

Amine Salt Participation in Esterification and Related Reactions

Amine salts and related ionic liquids are recognized for their catalytic activity in various organic reactions, including esterification. researchgate.netgoogle.com The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method for synthesizing esters. masterorganicchemistry.com While strong mineral acids are traditional catalysts, ammonium (B1175870) salts can also facilitate this transformation.

In the context of dimethylammonium phthalate, the salt itself contains both the acidic component (the dimethylammonium cation, [CH₃)₂NH₂⁺]) and the carboxylate component (phthalate). The dimethylammonium ion can act as a proton donor, a Brønsted acid, to protonate the carbonyl oxygen of a carboxylic acid (either another molecule of phthalic acid or a different carboxylic acid in the reaction mixture). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

The general mechanism involves:

Protonation of the Carboxylic Acid: The ammonium cation donates a proton to the carbonyl group of the carboxylic acid.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.

Proton Transfer & Elimination: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the ester. masterorganicchemistry.com

Ionic liquids based on triethylammonium (B8662869) salts have been successfully used as both the catalyst and the medium for esterification, demonstrating excellent yields and facilitating product separation. researchgate.net This highlights the potential for dimethylammonium phthalate to play a similar catalytic role, particularly in reactions involving phthalic acid itself or in self-condensation reactions.

Utilization as Intermediates in Organic Synthesis

The reaction between phthalic acid or its anhydride (B1165640) and a primary amine is a cornerstone of synthetic organic chemistry, primarily for the synthesis of N-substituted phthalimides. researchgate.netjetir.org Dimethylammonium phthalate represents the initial acid-base reaction product between phthalic acid and dimethylamine (B145610). While dimethylamine is a secondary amine and cannot form a stable phthalimide, the analogous reaction with a primary amine like methylamine (B109427) is highly relevant.

If methylamine were used instead of dimethylamine, the resulting salt, methylammonium (B1206745) phthalate, would be a key intermediate. The formation of N-methylphthalimide from phthalic anhydride and methylamine proceeds through an initial reaction to form N-methylphthalamic acid, which is the ring-opened amide-acid. google.com This intermediate then undergoes dehydration and ring closure to form the stable five-membered imide ring.

The steps are as follows:

Amine Attack: The amine (e.g., methylamine) acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.

Intermediate Formation: This forms an N-substituted phthalamic acid (an amide-carboxylic acid). jetir.org The salt, this compound, can be seen as a precursor to this state.

Cyclization (Dehydration): Upon heating, the carboxylic acid and amide functionalities within the same molecule condense, eliminating a molecule of water to form the N-substituted phthalimide. researchgate.net

N-phthalimide derivatives are crucial building blocks in medicinal chemistry and are used to synthesize a wide range of biologically active compounds and other chemical products. researchgate.netbyjus.com

Table 3: Synthesis of N-Substituted Phthalimides from Phthalic Anhydride

| Step | Reactants | Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|

| 1 | Phthalic Anhydride + Primary Amine (R-NH₂) | N-Alkylphthalamic Acid | Often spontaneous at room temperature | jetir.org |

| 2 | N-Alkylphthalamic Acid | N-Alkylphthalimide + H₂O | Heating, often in a solvent like acetic acid | researchgate.net |

Advanced Methodologies and Future Research Directions

Development of Hyphenated Spectroscopic and Analytical Techniques for Complex Characterization

The precise characterization of organic salts is fundamental to understanding their structure-property relationships. While traditional techniques provide basic information, the complexity of ionic and non-covalent interactions within the crystal lattice necessitates more advanced approaches. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are at the forefront of this effort. nih.gov

Future research will increasingly rely on methods like Liquid Chromatography-Mass Spectrometry (LC-MS) for separating the salt from complex matrices and confirming the molecular weights of its ionic components. nih.govnih.gov This is particularly crucial for monitoring its environmental fate or its purity in an industrial setting. nih.govacs.org

Fourier-Transform Infrared (FTIR) spectroscopy, especially when coupled with other techniques, is invaluable for confirming salt formation. nih.gov The reaction between a secondary amine like N-methylmethanamine (dimethylamine) and a carboxylic acid results in distinct spectral changes: the characteristic broad stretching envelope of the secondary amine salt's NH₂⁺ group appears, while the carboxylic acid's carbonyl (C=O) peak shifts, confirming the transfer of a proton. spectroscopyonline.comresearchgate.net Advanced analytical strategies may combine FTIR with thermal analysis (TGA-DTA) to correlate structural changes with thermal stability and decomposition pathways. nih.govnih.gov

A semi-automatic combination of ion exchange screening and vapor diffusion for crystallization can also accelerate the characterization process for organic salts, making the resource-intensive search for ideal salt combinations quicker and more cost-effective. analytica-world.com

Table 1: Advanced Analytical Techniques for Characterization of Dimethylammonium Phthalate (B1215562)

| Technique | Type of Information Provided | Relevance to Dimethylammonium Phthalate |

|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation and identification of ionic components; Molecular weight confirmation. nih.govnih.gov | Confirms the presence and purity of dimethylammonium cations and phthalate anions. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups; Confirmation of salt formation. spectroscopyonline.com | Detects the disappearance of carboxylic acid -OH, the shift of C=O stretch, and the appearance of NH₂⁺ bands. researchgate.net |

| ss-NMR (Solid-State Nuclear Magnetic Resonance) | Elucidation of the 3D crystal structure and intermolecular interactions. nih.gov | Provides detailed insight into the hydrogen bonding network between the ammonium (B1175870) cation and phthalate anion. |

| TGA-DTA (Thermogravimetric Analysis-Differential Thermal Analysis) | Thermal stability, melting point, and decomposition profile. nih.gov | Determines the temperature range in which the salt is stable and how it decomposes. |

| XRD (X-ray Diffraction) | Determination of crystal structure and polymorphism. analytica-world.com | Reveals the precise atomic arrangement in the solid state, which dictates its physical properties. |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing materials discovery by enabling the rapid prediction of properties, thereby reducing the need for time-consuming and expensive experimental work. For organic salts like dimethylammonium phthalate, these computational tools offer a pathway to design materials with tailored characteristics.

ML-based approaches can predict the fundamental properties of organic salt crystal structures, such as volume and enthalpy, based on the unrelaxed molecular structure alone. elsevierpure.comarxiv.org These models can be trained on large datasets of known structures to rapidly screen vast numbers of potential new salts, efficiently identifying those most likely to be experimentally viable. dntb.gov.uaresearchgate.net This is particularly useful in crystal structure prediction (CSP), where AI can serve as a powerful filter to downselect candidate structures for more intensive quantum mechanical analysis. elsevierpure.comresearchgate.net

Furthermore, advanced algorithms like Graph Neural Networks (GNNs) and diffusion-based models are being developed to predict lattice energies and generate candidate crystal structures from scratch. aganitha.ainih.gov For related protic organic salts, ML models have already shown success in predicting thermal properties like melting temperature and enthalpy of fusion, which are critical for applications such as phase change materials for thermal energy storage. rsc.org Applying these models to N-methylmethanamine phthalates could accelerate the discovery of new formulations with desirable thermal profiles.

Table 2: Machine Learning in Organic Salt Design

| Input Data (Descriptors) | Machine Learning Model | Predicted Output Properties |

|---|---|---|

| Unrelaxed crystal structure; Unit cell parameters; Molecular geometry. researchgate.net | Random Forest Regressor; Graph Neural Network (GNN). researchgate.netaganitha.ai | DFT-relaxed enthalpy per atom; Crystal volume; Phase (metal/insulator). elsevierpure.comdntb.gov.ua |

| Cation/Anion Structures; Molecular Descriptors. rsc.org | Linear and Non-linear Regression Models. rsc.org | Melting Temperature (Tm); Enthalpy of Fusion (ΔHf). rsc.org |

| Molecular structure (SMILES). nih.gov | Generative Adversarial Network (GAN); Graph Convolutional Network. nih.gov | Stable crystal structures; Crystal density; Lattice energy. aganitha.ai |

Exploration of N-methylmethanamine Phthalates in Novel Material Applications Beyond Traditional Uses

While phthalates are most famously used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC), the unique properties of organic ammonium phthalate salts open doors to more advanced applications. wikipedia.org Future research will focus on moving beyond these traditional roles to explore their utility in functional materials.

One promising area is in the field of crystal engineering, particularly the formation of co-crystals and functional organic salts. nih.gov By systematically varying the amine or acid components, it is possible to fine-tune physicochemical properties like solubility, stability, and melting point. nih.gov This approach, heavily utilized in the pharmaceutical industry, can be applied in materials science to create novel crystalline solids with specific characteristics. The interactions within the dimethylammonium phthalate salt, primarily strong hydrogen bonds, are the same forces used to construct complex supramolecular assemblies. rsc.orgyoutube.com

Research into related quaternary ammonium compounds (QACs) demonstrates their use as surfactants, disinfectants, and active agents in hair conditioners. mdpi.comnih.gov A forward-looking research direction would be to design functionalized N-methylmethanamine phthalates that incorporate these properties, potentially leading to new biocides, antistatic agents, or phase-change materials. Furthermore, the synthesis of degradable QACs containing ester bonds points towards a future where new phthalate salts could be designed for improved environmental compatibility. rsc.org

Interdisciplinary Research Integrating Chemical Physics, Materials Science, and Environmental Chemistry

A comprehensive understanding and application of N-methylmethanamine phthalates can only be achieved through interdisciplinary collaboration.

Materials Science: Materials scientists can use the fundamental insights from chemical physics to design and synthesize new materials. For example, understanding the self-assembly of dimethylammonium phthalate could inform the creation of new co-crystals or polymeric materials with tailored thermal or mechanical properties. nih.gov The goal is to translate the knowledge of molecular interactions into the rational design of functional materials for specific applications.

Environmental Chemistry: The environmental fate of this compound presents a unique profile. Unlike common phthalate esters, which have low water solubility and tend to accumulate in sediment and fatty tissues, the salt form N-methylmethanamine phthalate is expected to be water-soluble. researchgate.netolympianwatertesting.com This increased solubility makes it more mobile in aquatic environments. acs.orgcapes.gov.br Interdisciplinary research is needed to study its transport, potential for bioaccumulation, and biodegradation pathways. This knowledge is essential for assessing its environmental impact and for designing next-generation amine-based chemicals that are more sustainable. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.